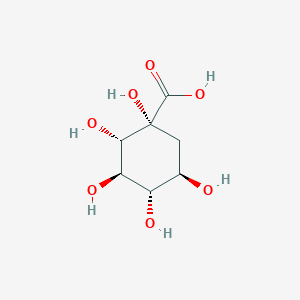
(2s)-2-Hydroxy-3-Epiquinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Hydroxy-3-Epiquinic Acid is a stereoisomer of quinic acid, a naturally occurring compound found in many plants This compound is notable for its unique structural configuration, which imparts distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-3-Epiquinic Acid typically involves the stereoselective reduction of quinic acid derivatives. One common method is the catalytic hydrogenation of quinic acid using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can produce the compound in large quantities. This method is advantageous due to its scalability and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Hydroxy-3-Epiquinic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinic acid derivatives with ketone or carboxylic acid groups.
Reduction: Formation of different stereoisomers of quinic acid.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Hydroxy-3-Epiquinic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and its potential as a natural antioxidant.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Used in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of (2S)-2-Hydroxy-3-Epiquinic Acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammation and viral replication. The compound’s hydroxyl group plays a crucial role in its binding affinity to these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinic Acid: The parent compound, which has a different stereochemistry.
Shikimic Acid: Another naturally occurring compound with similar structural features.
Chlorogenic Acid: A derivative of quinic acid with additional phenolic groups.
Uniqueness
(2S)-2-Hydroxy-3-Epiquinic Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H12O7 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
(1R,2S,3R,4S,5R)-1,2,3,4,5-pentahydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O7/c8-2-1-7(14,6(12)13)5(11)4(10)3(2)9/h2-5,8-11,14H,1H2,(H,12,13)/t2-,3+,4-,5+,7-/m1/s1 |
InChI-Schlüssel |
OLBQNCISLUABGO-LNHNIDQWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@]1(C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(C1(C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



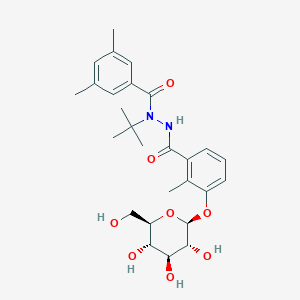

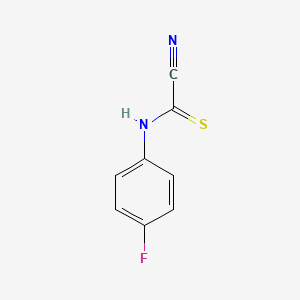
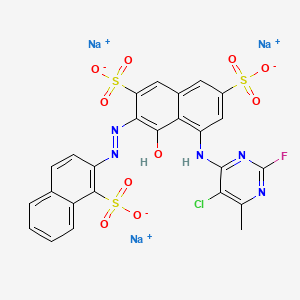
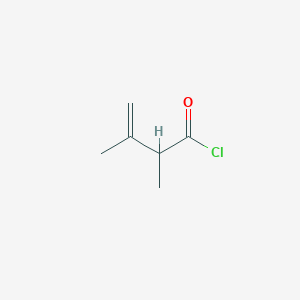
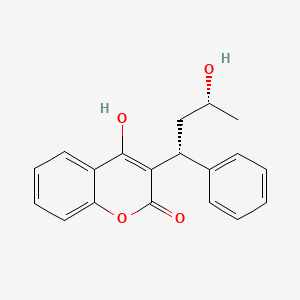

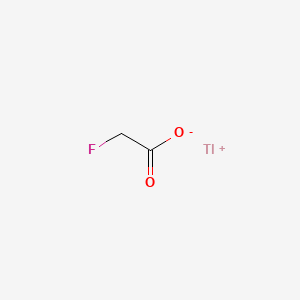
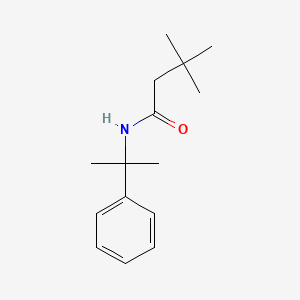
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)

